![molecular formula C13H17ClOS2 B14509411 1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene CAS No. 62716-31-8](/img/structure/B14509411.png)
1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene is an organic compound with a complex structure that includes a benzene ring substituted with a methoxy group, a chloro group, and two ethylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the electrophilic aromatic substitution of a methoxybenzene derivative with a chloroethylsulfanyl reagent under controlled conditions. The reaction conditions often include the use of a strong acid catalyst and a suitable solvent to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-Chloro-2,2-bis(methylsulfanyl)ethenyl]-4-methoxybenzene
- 1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-ethoxybenzene
Uniqueness
1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of both ethylsulfanyl and methoxy groups on the benzene ring differentiates it from similar compounds and may result in unique biological or chemical activities.
Properties
CAS No. |
62716-31-8 |
|---|---|
Molecular Formula |
C13H17ClOS2 |
Molecular Weight |
288.9 g/mol |
IUPAC Name |
1-[1-chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene |
InChI |
InChI=1S/C13H17ClOS2/c1-4-16-13(17-5-2)12(14)10-6-8-11(15-3)9-7-10/h6-9H,4-5H2,1-3H3 |
InChI Key |
BBVIQYVXRMIIQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=C(C1=CC=C(C=C1)OC)Cl)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14509330.png)
![3-Methylbutyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14509333.png)
![3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid](/img/structure/B14509346.png)
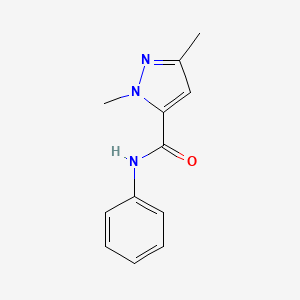
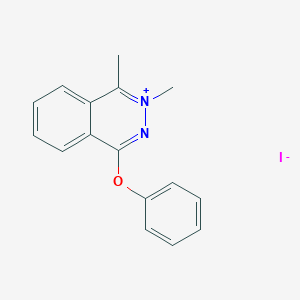


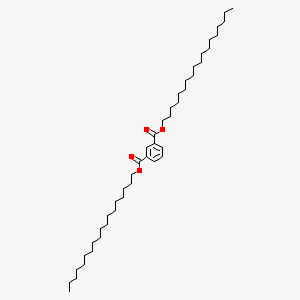

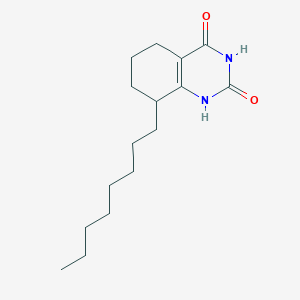
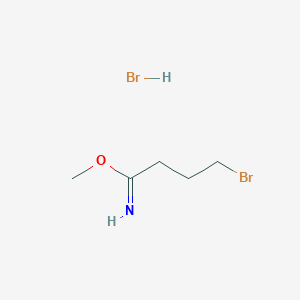
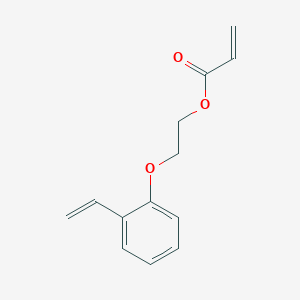
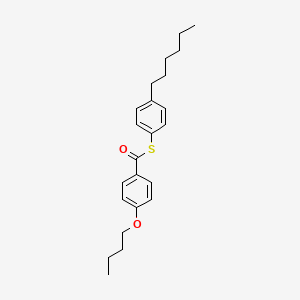
![1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14509443.png)
